molecular formula C23H30O3 B11051685 (2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane

(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane

Cat. No.: B11051685
M. Wt: 354.5 g/mol
InChI Key: NUHARMJHXGEBKE-VXKWHMMOSA-N
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Description

(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane is a chiral cyclohexane derivative characterized by its two phenyl groups and three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and cyclohexanone.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between benzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide.

    Methoxylation: The intermediate is then subjected to methoxylation using methanol and a catalyst like sulfuric acid to introduce the methoxy groups.

    Chiral Resolution: The final step involves chiral resolution to obtain the (2S,6S) enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride and alkyl halides can introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides at elevated temperatures.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in studies involving chiral recognition and enantioselective catalysis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6R)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane
  • 4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane (racemic mixture)
  • 4-methoxy-1,1-bis(methoxymethyl)-2-phenylcyclohexane

Uniqueness

(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers or racemic mixtures

Properties

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

[(1S,3S)-5-methoxy-2,2-bis(methoxymethyl)-3-phenylcyclohexyl]benzene

InChI

InChI=1S/C23H30O3/c1-24-16-23(17-25-2)21(18-10-6-4-7-11-18)14-20(26-3)15-22(23)19-12-8-5-9-13-19/h4-13,20-22H,14-17H2,1-3H3/t21-,22-/m0/s1

InChI Key

NUHARMJHXGEBKE-VXKWHMMOSA-N

Isomeric SMILES

COCC1([C@@H](CC(C[C@H]1C2=CC=CC=C2)OC)C3=CC=CC=C3)COC

Canonical SMILES

COCC1(C(CC(CC1C2=CC=CC=C2)OC)C3=CC=CC=C3)COC

Origin of Product

United States

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